5-(3-chloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-chloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring, substituted with a chlorine atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both triazole and pyridine rings in its structure imparts unique chemical properties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloropyridine, undergoes a series of reactions to introduce the necessary functional groups. This often involves halogenation and subsequent substitution reactions.
Cyclization to Form the Triazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-triazole ring. This step usually involves the use of hydrazine derivatives and appropriate catalysts under controlled temperature and pressure conditions.
Thiol Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Precise control of temperature, pressure, and reaction time to maximize yield and minimize by-products.
Catalyst Selection: Use of efficient catalysts to accelerate the reaction and improve selectivity.
Purification Techniques: Advanced purification methods such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced under mild conditions to modify the triazole ring or the pyridine moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation of the thiol group.
Substituted Derivatives: Various substituted products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-chloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is often used in biological assays to study its effects on various cell lines and pathogens.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit the growth of harmful organisms. It is also explored for its potential in materials science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-chloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit key enzymes involved in the biosynthesis of essential cellular components, thereby preventing the growth and proliferation of pathogens.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 5-(3-methylpyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Comparison
Compared to its analogs, 5-(3-chloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to penetrate biological membranes and interact with molecular targets, potentially leading to improved efficacy in its applications.
Properties
CAS No. |
1542044-10-9 |
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Molecular Formula |
C7H5ClN4S |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-(3-chloropyridin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H5ClN4S/c8-5-3-9-2-1-4(5)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13) |
InChI Key |
MXJADWPDIGOTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=S)NN2)Cl |
Purity |
95 |
Origin of Product |
United States |
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